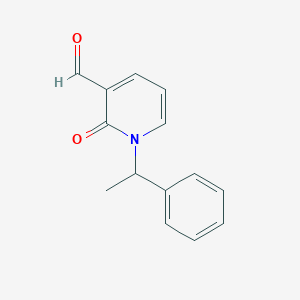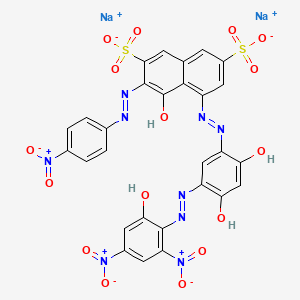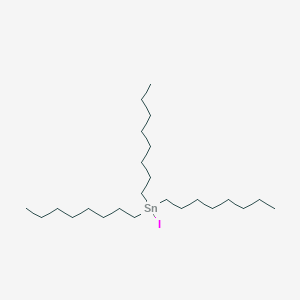
Stannane, iodotrioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, iodotrioctyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, iodotrioctyl- is particularly interesting due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of stannane, iodotrioctyl- typically involves the reaction of trioctyltin hydride with iodine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
R3SnH+I2→R3SnI+HI
where R represents the octyl group. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the tin compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Stannane, iodotrioctyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced back to the corresponding stannane.
Substitution: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Stannane, iodotrioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, iodotrioctyl-, are studied for their potential biological activity and toxicity.
Medicine: Radioiodinated derivatives of stannane, iodotrioctyl- are used in diagnostic imaging and radiotherapy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of stannane, iodotrioctyl- involves its ability to form stable bonds with other elements and compounds. The tin atom in the compound can interact with various molecular targets, leading to different chemical transformations. In biological systems, organotin compounds can interact with cellular components, potentially leading to toxic effects.
Comparison with Similar Compounds
Stannane, iodotrioctyl- can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its high toxicity and use as a biocide.
Trimethyltin chloride: Used in organic synthesis and as a neurotoxin in research.
Triphenyltin hydroxide: Used as a pesticide and in antifouling paints.
The uniqueness of stannane, iodotrioctyl- lies in its specific reactivity and applications, particularly in the field of radioiodination for medical imaging and therapy.
Properties
CAS No. |
64488-68-2 |
|---|---|
Molecular Formula |
C24H51ISn |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
iodo(trioctyl)stannane |
InChI |
InChI=1S/3C8H17.HI.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
SMAVBLSQIQGWLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



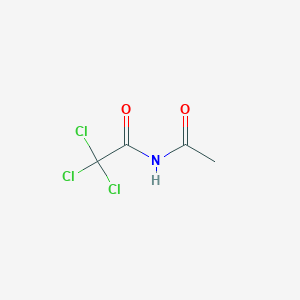
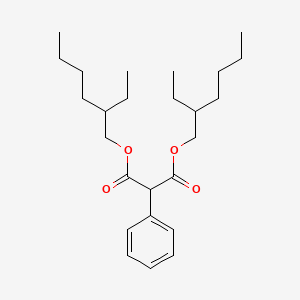
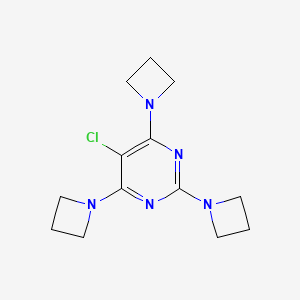
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
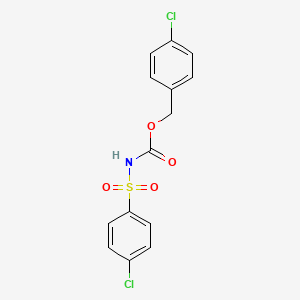
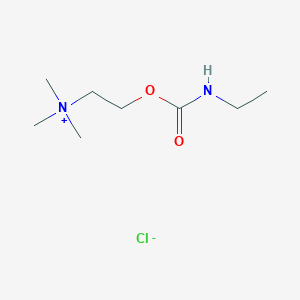

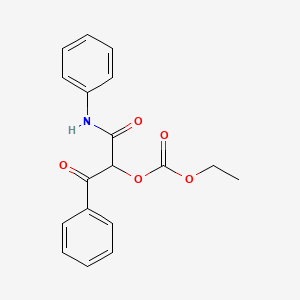

![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)
